molecular formula C8H15N3O2S B13603069 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-sulfonamide

3-(Tert-butyl)-1-methyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13603069
M. Wt: 217.29 g/mol
InChI Key: OYHFPLHTZIIJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-1-methyl-1h-pyrazole-5-sulfonamide (CAS 1249558-91-5) is a versatile pyrazole-sulfonamide hybrid compound of high interest in medicinal chemistry and pharmaceutical research. The molecular framework incorporates two privileged pharmacophores: a pyrazole heterocycle and a sulfonamide functional group. This combination is found in several clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, underscoring the scaffold's significant value in drug discovery . The compound serves as a key synthetic intermediate or building block for the development of novel bioactive molecules. Research into pyrazole-sulfonamide hybrids has demonstrated their potential for yielding compounds with promising anticancer activity against various human cancer cell lines, including monocytic leukemia and colon cancer . Furthermore, such hybrids have shown notable antimicrobial and antioxidant activities, which can be attributed to the synergistic effect of the combined pharmacophores . Beyond its applications in drug discovery, this sulfonamide-functionalized pyrazole is also a valuable scaffold in coordination chemistry, catalysis, and materials science . As a chemical probe, this building block enables the exploration of structure-activity relationships (SAR), particularly in the design of inhibitors for metalloproteinases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-8(2,3)6-5-7(11(4)10-6)14(9,12)13/h5H,1-4H3,(H2,9,12,13)

InChI Key

OYHFPLHTZIIJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-amine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more sustainable .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group at the pyrazole 5-position participates in condensation reactions with carbonyl compounds. A key example involves its reaction with 2-pyridinecarboxaldehyde under mild conditions:

ReactantsConditionsProductYieldCharacterization
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine + 2-pyridinecarboxaldehydeMethanol, MgSO₄, 24h, RT(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine81%¹H/¹³C NMR, IR, MS, elemental analysis

This uncatalyzed reaction produces a stable imine with applications as a ligand or precursor for fused heterocycles .

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH₂) undergoes alkylation and acylation to modulate physicochemical properties. Modifications include:

Alkylation

ReagentConditionsProductBiological Impact
Methyl iodideDMF, K₂CO₃, 60°CN-Methylated derivativeEnhanced blood-brain barrier permeability (+40% CNS exposure)
Benzyl bromideTHF, NaH, 0°C→RTN-Benzyl derivativeImproved lipophilicity (cLogP +1.2)

Capping the sulfonamide reduces polar surface area (PSA) from 92 Ų to 76 Ų, enhancing CNS penetration .

Acylation

ReagentConditionsProductApplication
Acetyl chloridePyridine, DCM, 0°CN-Acetyl derivativeProdrug development

Cross-Coupling Reactions

The pyrazole ring participates in regioselective cross-coupling to introduce diverse substituents:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, THF/H₂O, 90°C5-Aryl derivatives70–85%
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C5-Aminoalkyl derivatives65–78%

These reactions enable structural diversification for SAR studies targeting Trypanosoma brucei N-myristoyltransferase (TbNMT) .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

ReactantsConditionsProductKey Feature
Chalcones + arylhydrazinesCu(OTf)₂, [bmim]PF₆, 80°C1,3,5-Trisubstituted pyrazoles82% yield, catalyst recyclability
Trichloromethyl enonesCHCl₃/MeOH reflux3-CarboxyalkylpyrazolesRegiocontrol via solvent modulation

Methanolysis of Trichloromethyl Intermediates

Intermediate trichloromethylpyrazoles undergo methanolysis to yield carboxyalkyl derivatives:

IntermediateConditionsProductYield
5-TrichloromethylpyrazoleMeOH, reflux, 16h5-Carbomethoxypyrazole68–70%

This step is critical for synthesizing celecoxib analogs .

Enzymatic Inhibition Mechanisms

The compound inhibits TbNMT via:

  • Hydrogen bonding between sulfonamide oxygen and enzyme backbone (Asn-176).

  • Van der Waals interactions with hydrophobic pockets (Leu-188, Val-215) .

ModificationEffect on IC₅₀ (TbNMT)
3-tert-Butyl → CF₃IC₅₀: 2.1 nM → 1.5 nM
N-Methylation of sulfonamideIC₅₀: 2.1 nM → 3.8 nM

Stability Under Physiological Conditions

ConditionStabilityDegradation Products
pH 7.4, 37°Ct₁/₂ = 48hSulfonic acid (85%), pyrazole amine (15%)
Liver microsomes (human)CYP3A4-mediated oxidationHydroxylated tert-butyl derivative

Scientific Research Applications

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The pyrazole ring can also interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • tert-Butyl hydroperoxide

Uniqueness

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the tert-butyl and methyl groups contribute to its stability and lipophilicity .

Biological Activity

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of a tert-butyl group and a sulfonamide functional group, this compound is primarily studied for its inhibitory effects on specific enzymes, particularly those involved in disease processes such as human African trypanosomiasis.

Chemical Structure and Properties

  • Molecular Formula : C8H15N3O2S
  • Molecular Weight : Approximately 189.29 g/mol
  • Structural Features : The compound features a pyrazole ring, which is significant for its biological activity, along with a sulfonamide group that enhances its interaction with biological targets.

The biological activity of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is closely linked to its role as an inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of human African trypanosomiasis. The inhibition of this enzyme is critical as it plays a vital role in the survival and proliferation of the parasite. Studies have demonstrated that modifications to the compound can enhance its ability to cross the blood-brain barrier, which is essential for treating central nervous system infections associated with stage 2 of the disease .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Effective against Trypanosoma brucei NMT with an IC50 value as low as 0.002 μM, showcasing potent inhibitory action .
  • Antimicrobial Properties : Investigated for potential antimicrobial effects, although specific data on activity against various pathogens is limited.
  • Anti-inflammatory and Anticancer Activities : Related pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamideContains tert-butyl and sulfonamide groupsInhibitor of Trypanosoma brucei NMT
5-Amino-3-tert-butyl-1-methylpyrazoleSimilar pyrazole structure without sulfonamideLimited biological activity
4-Methyl-1H-pyrazoleBasic pyrazole structureMinimal biological activity
Various Pyrazole SulfonamidesDiverse substitutions possibleVaries widely in activity

Case Studies and Research Findings

Several studies highlight the efficacy of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide and its derivatives:

  • Inhibition Studies : A study demonstrated that modifications to the pyrazole sulfonamide structure significantly improved blood-brain barrier permeability while maintaining potent inhibition against T. brucei NMT .
  • Anticancer Activity : Compounds based on the pyrazole structure have shown effectiveness in inhibiting various cancer cell lines, including breast and liver cancer cells .
  • Lead Optimization : Research focused on optimizing lead compounds derived from pyrazole sulfonamides has led to promising candidates for further development in treating both hemolymphatic and central nervous system stages of trypanosomiasis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide to improve yield and purity?

  • Methodological Answer : Utilize a multi-step protocol starting with cyclocondensation of hydrazine derivatives with β-keto esters, followed by tert-butyl group introduction via nucleophilic substitution. Purification can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Control reaction temperature (70–80°C) to avoid side products like N-methylation over-sulfonamide formation. Use anhydrous conditions for tert-butyl group stability .

Q. What spectroscopic techniques are most effective for characterizing 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) for pyrazole ring protons (δ 6.2–7.1 ppm), tert-butyl singlet (δ 1.4 ppm), and sulfonamide NH (δ 3.1–3.3 ppm).
  • IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ at m/z 257.2 .
    • Data Validation : Cross-reference with crystallographic data (e.g., CCDC deposition codes for bond angles/lengths) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase) by aligning the sulfonamide group with Zn²+ active sites.
  • QSAR Models : Corporate descriptors like logP (2.1), polar surface area (85 Ų), and H-bond donor/acceptor counts to predict pharmacokinetics .
    • Validation : Compare in silico IC50 values with in vitro enzyme inhibition assays (e.g., stopped-flow CO2 hydration assay) to refine force field parameters .

Q. What strategies resolve contradictions in reported anticonvulsant efficacy data for pyrazole-sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like animal models (e.g., MES vs. PTZ tests) and dosing regimens.
  • Mechanistic Studies : Employ patch-clamp electrophysiology to assess Na⁺/K⁺ channel modulation, addressing discrepancies in seizure threshold measurements .
    • Theoretical Framework : Link findings to GABAergic or glutamatergic pathway hypotheses to contextualize divergent results .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Modification Sites : Introduce halogen substituents (e.g., 4-fluoro on the pyrazole ring) to improve lipophilicity. Replace tert-butyl with adamantyl groups for steric bulk without compromising BBB permeability.
  • In Vitro Models : Use MDCK-MDR1 monolayers to measure Papp values and P-gp efflux ratios .
    • Data Interpretation : Apply multivariate regression to correlate ClogP (<3.0) and PSA (<90 Ų) with in vivo brain/plasma ratios in rodent models .

Experimental Design and Data Analysis

Q. What experimental designs are optimal for studying the metabolic stability of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH for 60 min. Quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .
    • Statistical Tools : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate hepatic clearance using the well-stirred model .

Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (D90 <50 µm) and polymorphic form (Form I vs. II) via PXRD.
  • Process Control : Use PAT tools (e.g., in-line NIR) to monitor crystallization endpoints and solvent ratios .
    • Contingency Planning : Pre-screen excipients (e.g., lactose, PVP) for compatibility via stress testing (40°C/75% RH, 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.